Cas no 892502-08-8 (N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine)
892502-08-8 structure
Product Name:N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine
Numéro CAS:892502-08-8
Le MF:C12H15N3
Mégawatts:201.267602205276
CID:714502
PubChem ID:18525877
Update Time:2024-10-26
N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine Propriétés chimiques et physiques
Nom et identifiant
-
- N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine
- Benzenemethanamine,N-methyl-4-(1H-pyrazol-1-ylmethyl)-
- N-methyl-1-[4-(pyrazol-1-ylmethyl)phenyl]methanamine
- Benzenemethanamine, N-methyl-4-(1H-pyrazol-1-ylmethyl)-
- 1-(4-((1H-pyrazol-1-yl)methyl)phenyl)-N-methylmethanamine
- CHEBI:194972
- CHEMBL3581508
- 892502-08-8
- DTXSID30594629
- N-Methyl-1-{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine
- N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine
- HR-0344
- N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine,97%
- CS-0357779
- AKOS009083622
- methyl({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)amine
- DB-078341
- 3VR
- EN300-9199593
- Q27454180
-
- Piscine à noyau: 1S/C12H15N3/c1-13-9-11-3-5-12(6-4-11)10-15-8-2-7-14-15/h2-8,13H,9-10H2,1H3
- La clé Inchi: BQLXMVISWVMAID-UHFFFAOYSA-N
- Sourire: C1(CNC)=CC=C(CN2C=CC=N2)C=C1
Propriétés calculées
- Qualité précise: 201.12700
- Masse isotopique unique: 201.126597491g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 4
- Complexité: 176
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.1
- Surface topologique des pôles: 29.8Ų
Propriétés expérimentales
- Dense: 1.07
- Point d'ébullition: 344.8°C at 760 mmHg
- Point d'éclair: 162.3°C
- Indice de réfraction: 1.58
- Le PSA: 29.85000
- Le LogP: 2.04170
- Le PKA: 9.54±0.10(Predicted)
N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M103873-10mg |
N-methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine |
892502-08-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103873-50mg |
N-methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine |
892502-08-8 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M103873-100mg |
N-methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine |
892502-08-8 | 100mg |
$ 160.00 | 2022-06-04 | ||
| abcr | AB225158-1 g |
N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine; 95% |
892502-08-8 | 1g |
€488.70 | 2023-02-05 | ||
| Enamine | EN300-9199593-0.05g |
methyl({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)amine |
892502-08-8 | 95.0% | 0.05g |
$191.0 | 2025-02-21 | |
| Enamine | EN300-9199593-0.1g |
methyl({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)amine |
892502-08-8 | 95.0% | 0.1g |
$200.0 | 2025-02-21 | |
| Enamine | EN300-9199593-0.25g |
methyl({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)amine |
892502-08-8 | 95.0% | 0.25g |
$209.0 | 2025-02-21 | |
| Enamine | EN300-9199593-0.5g |
methyl({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)amine |
892502-08-8 | 95.0% | 0.5g |
$219.0 | 2025-02-21 | |
| Enamine | EN300-9199593-1.0g |
methyl({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)amine |
892502-08-8 | 95.0% | 1.0g |
$228.0 | 2025-02-21 | |
| Enamine | EN300-9199593-2.5g |
methyl({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)amine |
892502-08-8 | 95.0% | 2.5g |
$446.0 | 2025-02-21 |
N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzylamine Littérature connexe
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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